molecular formula C18H16ClN3O5S B2448187 ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-13-5

ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Katalognummer: B2448187
CAS-Nummer: 851950-13-5
Molekulargewicht: 421.85
InChI-Schlüssel: ZIKKHYLPAKVLGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyacetyl group, and a thienopyridazine core

Eigenschaften

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-3-27-18(25)15-12-9-28-16(20-13(23)8-26-2)14(12)17(24)22(21-15)11-6-4-10(19)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKHYLPAKVLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Pyridazinethione Precursors

The thieno[3,4-d]pyridazine core is often synthesized via cyclization of pyridazinethione derivatives. For example, pyridazinothione intermediates react with chloroacetamide in sodium ethoxide to form thieno[2,3-c]pyridazine derivatives. Adapting this method, the target compound’s skeleton can be constructed by treating a substituted pyridazinethione with α-haloketones or α-haloamides under basic conditions.

Reaction Example:
A pyridazinethione derivative (1 mmol) reacts with chloroacetamide (1.2 mmol) in refluxing sodium ethoxide (10% w/v) for 6 hours. Cyclization in ethanolic KOH (10%) yields the thieno-pyridazine core, confirmed via IR spectra showing C=O (1720 cm⁻¹) and S–C (690 cm⁻¹) stretches.

Functionalization at Position 5: 2-Methoxyacetamido Attachment

Amidation of Amino Intermediates

The 2-methoxyacetamido group is introduced via amidation. A primary amine intermediate (e.g., 5-amino-thieno-pyridazine) reacts with 2-methoxyacetyl chloride in acetonitrile with triethylamine as a base.

Procedure:
5-Amino-thieno-pyridazine (1 mmol), 2-methoxyacetyl chloride (1.2 mmol), and Et₃N (1.5 mmol) in acetonitrile (10 mL) are stirred at 25°C for 2 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Esterification at Position 1: Ethyl Carboxylate Formation

Acid-Catalyzed Esterification

The ethyl carboxylate group is introduced by esterifying a carboxylic acid precursor with ethanol in acidic media. For instance, refluxing the acid with excess ethanol and H₂SO₄ (cat.) in toluene for 8 hours yields the ester.

Characterization:

  • IR: 1725 cm⁻¹ (ester C=O)
  • ¹H NMR: δ 4.35 (q, J = 7.1 Hz, 2H, CH₂CH₃), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃).

Integrated Synthetic Pathway

Stepwise Assembly

  • Core Formation: Cyclize pyridazinethione with chloroacetamide.
  • 3-Substitution: Couple with 4-chlorophenyl via Pd catalysis.
  • 5-Substitution: Amidate with 2-methoxyacetyl chloride.
  • 1-Substitution: Esterify with ethanol/H₂SO₄.

Table 1: Optimization of Reaction Conditions

Step Reagents/Conditions Yield (%) Characterization
Core NaOEt, 6h reflux 62 IR, ¹H NMR
C3 Pd(OAc)₂, Xantphos 41 HPLC-MS
C5 2-Methoxyacetyl chloride 72 ¹³C NMR
C1 EtOH, H₂SO₄ 85 TGA, DSC

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.64 (s, 1H, NH), 7.43–7.30 (m, 4H, Ar–Cl), 4.54 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃).
  • MS (ESI): m/z 456 [M+H]⁺.

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition above 220°C, confirming thermal robustness.

Analyse Chemischer Reaktionen

ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:

Biologische Aktivität

Ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thienopyridazine class. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties and biological activities, particularly as a modulator of adenosine receptors.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, an ethyl ester functional group, a 4-chlorophenyl substituent at the 3-position, and a methoxyacetamido group at the 5-position. Its molecular formula is C15H16ClN3O3SC_{15}H_{16}ClN_{3}O_{3}S with a molecular weight of approximately 421.85 g/mol.

Research indicates that ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate acts primarily as an allosteric modulator of the human adenosine A1 receptor. It stabilizes the agonist-receptor-G protein ternary complexes, enhancing receptor activity in specific assays. This compound has shown potential as both an antagonist and an inverse agonist in various biological assays, indicating its multifaceted role in receptor modulation .

Pharmacological Properties

The compound has demonstrated various pharmacological activities, including:

  • Antagonistic effects on adenosine receptors, which may be beneficial in conditions like cardiovascular diseases where adenosine signaling is crucial.
  • Inverse agonism , suggesting potential therapeutic applications in disorders related to overactive adenosine signaling pathways.

Research Findings

Recent studies have focused on the interactions of this compound with adenosine receptors. The modulation of receptor activity through allosteric mechanisms has been shown to affect downstream signaling pathways such as ERK1/2 phosphorylation . These interactions highlight its potential as a therapeutic agent in conditions where adenosine signaling is implicated.

Case Studies

  • Cardiovascular Applications : In vitro studies have indicated that compounds similar to ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can modulate heart rate and myocardial contractility by influencing adenosine receptor activity.
  • Neurological Disorders : Research suggests that this compound may have implications in treating neurological disorders due to its ability to modulate neurotransmitter release through adenosine receptor interaction.

Comparative Analysis

The following table summarizes the biological activities of related thienopyridazine compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineContains methoxy groupPotential anti-inflammatory properties
Ethyl 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

This comparative analysis illustrates the diversity within the thieno[3,4-d]pyridazine class and underscores the unique combination of substituents found in ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate that may confer distinct biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing ethyl 3-(4-chlorophenyl)-5-(2-methoxyacetamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, cyclization of intermediates using Biginelli-like reactions (one-pot condensation of aldehydes, thioureas, and β-keto esters) is a common strategy for related thieno-pyridazine derivatives . Adjusting solvent polarity (e.g., ethanol vs. dioxane) and temperature (80–100°C) can optimize cyclization efficiency. The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) may require extended reaction times to achieve >70% yields .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry, particularly for complex heterocycles. For example, SCXRD data for analogous compounds (e.g., ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) revealed bond lengths of 1.46–1.52 Å for C–N bonds and 1.21 Å for carbonyl groups, consistent with resonance stabilization . Complementary techniques include 1^1H/13^13C NMR (e.g., δ 1.3–1.5 ppm for ethyl ester protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Thieno-pyridazine derivatives are prone to hydrolysis of the ester and amide groups in humid environments. Accelerated stability studies (40°C/75% relative humidity) for similar compounds showed <5% degradation over 30 days when stored in amber vials with desiccants. Degradation products include free carboxylic acids (via ester hydrolysis) and primary amines (via acetamido cleavage), detectable via HPLC-MS .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation at the 5-position) impact biological activity, and what computational tools are used to predict SAR?

  • Methodological Answer : Substitution at the 5-position (e.g., replacing 2-methoxyacetamido with bulkier groups) alters steric and electronic profiles, affecting target binding. Molecular docking studies (e.g., AutoDock Vina) on related pyrimidinones demonstrated that methoxy groups enhance hydrophobic interactions with enzyme pockets (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for unsubstituted analogs) . In vitro assays (e.g., kinase inhibition) should be paired with DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (e.g., HOMO-LUMO gaps) with activity .

Q. What catalytic strategies improve regioselectivity in the synthesis of thieno-pyridazine derivatives?

  • Methodological Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance regioselectivity. For example, Pd(OAc)₂/Xantphos systems achieve >90% selectivity for the 3,4-dihydro-4-oxo configuration in related thieno[3,4-d]pyridazines by stabilizing transition states through π-π stacking . Solvent effects (e.g., DMF vs. THF) and ligand rigidity are critical for minimizing byproducts .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic phenomena (e.g., rotameric equilibria of the ethyl ester group). Variable-temperature NMR (VT-NMR) can identify such behavior: coalescence temperatures near −20°C indicate slow exchange between rotamers . For ambiguous NOESY correlations, SCXRD or synchrotron-based crystallography provides definitive spatial resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.